molecular formula C13H9Cl2NO2 B1422371 2-(3,5-Dichlorobenzoyl)-6-methoxypyridine CAS No. 1187166-67-1

2-(3,5-Dichlorobenzoyl)-6-methoxypyridine

Cat. No.: B1422371
CAS No.: 1187166-67-1
M. Wt: 282.12 g/mol
InChI Key: LMQOVLSKXLKJJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C . This affords a series of dichlorobenzamide derivatives in good yields . The 3,5-dichlorobenzoyl chloride used in these reactions is often prepared from 3,5-dichlorobenzonitrile .

Scientific Research Applications

1. Toxicological Analysis

The compound 2-(3,5-Dichlorobenzoyl)-6-methoxypyridine may be related to the analysis and trends in the study of similar chemicals like 2,4-D herbicide. This herbicide is used worldwide in agricultural and urban activities and has been the focus of numerous studies on its toxicology and mutagenicity. A scientometric review highlighted the rapid advancement in research on this herbicide, particularly in areas related to occupational risk, neurotoxicity, resistance to herbicides, and effects on non-target species, especially aquatic ones (Zuanazzi, Ghisi, & Oliveira, 2020).

2. Biosynthesis and Metabolism in Plants

Research on compounds similar to this compound, such as 3-alkyl-2-methoxypyrazines (MPs), has been conducted to understand their biosynthesis, accumulation, transport, and metabolism in plants. These compounds are known for imparting herbaceous/green/vegetal sensory attributes to certain wine varieties. Although the biosynthesis pathways for MPs have been proposed, much about the metabolic intermediates and key enzymes remains unknown. Insights into MPs biosynthesis and metabolism can direct future research in the field of flavor and odor compounds (Lei et al., 2018).

3. Enzymatic Remediation of Organic Pollutants

The enzymatic approach to remediation or degradation of organic pollutants has garnered significant interest. Enzymes like laccases, lignin peroxidases, and others, in the presence of certain redox mediators, can degrade or transform recalcitrant compounds. This enzymatic process, enhanced by redox mediators, expands the range of substrates and efficiency of degradation, making it a promising area for future applications in treating industrial effluents and wastewater (Husain & Husain, 2007).

Properties

IUPAC Name

(3,5-dichlorophenyl)-(6-methoxypyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c1-18-12-4-2-3-11(16-12)13(17)8-5-9(14)7-10(15)6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQOVLSKXLKJJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301216677
Record name (3,5-Dichlorophenyl)(6-methoxy-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301216677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187166-67-1
Record name (3,5-Dichlorophenyl)(6-methoxy-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187166-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dichlorophenyl)(6-methoxy-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301216677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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